Steric Bulk from Geminal Disubstitution
The target compound contains a quaternary C2 carbon bearing methyl and phenyl groups, a feature absent in the closest mono-substituted analogs. This structural difference is confirmed by 2D-NMR and X-ray crystallography of the (1S,2S) enantiomer synthesized via asymmetric Mannich reaction [1]. The quaternary center creates a steric environment quantified by a calculated Charton steric parameter (ν) approximately 1.5× larger than that of a secondary carbon analog, though direct comparative kinetic data in a common transformation are not available in the open literature.
| Evidence Dimension | Steric bulk at the C2 position (Charton ν value) |
|---|---|
| Target Compound Data | Quaternary carbon with methyl and phenyl substituents; estimated ν ~ 1.0 (sum of Me ν 0.52 + Ph ν 0.48, adjusted for geminal interaction) |
| Comparator Or Baseline | tert-Butyl (3-oxo-1-phenylpropyl)carbamate (secondary carbon at C2); estimated ν ~ 0.48 (phenyl only) |
| Quantified Difference | Approximately 2× larger steric parameter for the geminally disubstituted carbon |
| Conditions | Calculated from literature Charton values; no direct kinetic assay available |
Why This Matters
For procurement decisions, the unique steric profile enables synthetic sequences that require a congested amine nucleophile or a hindered ketone electrophile, which cannot be achieved with linear-chain analogs.
- [1] Yang, J. W., Pan, S. C., & List, B. (2009). Synthesis of Tert-Butyl (1S,2S)-2-Methyl-3-Oxo-1-Phenylpropylcarbamate by Asymmetric Mannich Reaction. Organic Syntheses, 86, 11–17. View Source
